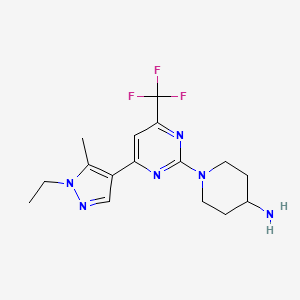

1-(4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Description

The compound 1-(4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine features a pyrimidine core substituted with a trifluoromethyl group at position 6 and a pyrazole ring at position 2. The pyrazole is further modified with ethyl and methyl groups, while the pyrimidine is linked to a piperidin-4-amine moiety.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N6/c1-3-25-10(2)12(9-21-25)13-8-14(16(17,18)19)23-15(22-13)24-6-4-11(20)5-7-24/h8-9,11H,3-7,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPDEHNIUIWDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a complex organic molecule characterized by its unique structural features, which include a pyrazole and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 353.35 g/mol. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to the one in focus. Pyrazole-containing structures have been shown to exhibit antiproliferative activity against various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

- Mechanism of Action : Compounds with similar structures have demonstrated their ability to inhibit key targets involved in cancer progression, such as topoisomerase II and EGFR (Epidermal Growth Factor Receptor) . These targets are critical in cell division and survival, making them attractive for cancer therapy.

- In Vitro Studies : In vitro studies have reported that pyrazole derivatives can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. The trifluoromethyl group is known to enhance binding affinity towards various enzymes, potentially leading to selective inhibition.

- Kinase Inhibition : The compound's structural features suggest it may act as a kinase inhibitor, similar to other pyrazole derivatives that target kinases involved in tumor growth and survival pathways .

Case Studies

Several case studies have explored the biological activities of compounds with similar scaffolds:

- Study on Antitumor Activity : A study synthesized several pyrazolo[1,5-a]pyrimidines and evaluated their anticancer properties. Results indicated that these compounds could effectively inhibit tumor growth in vivo models .

- Enzymatic Activity Assessment : Another investigation focused on the inhibitory effects of pyrazole derivatives on specific kinases. Results showed that certain compounds could inhibit kinase activity with IC50 values significantly lower than those of existing drugs .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Step 1: Formation of Pyrimidine-Piperidine Backbone

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine reacts with tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol with N,N-diisopropylethylamine (DIPEA), yielding a Boc-protected intermediate. Deprotection in HCl/ethanol generates 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine .

Piperidine Amine

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>).

-

Alkylation: Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) in DMF at 60°C .

Pyrimidine Ring

-

Electrophilic Substitution: The trifluoromethyl group deactivates the ring, directing substitutions to the 4-position. Chlorine at C-4 (if present) undergoes displacement with amines or alkoxides .

Pyrazole Ring

-

C–H Arylation: Palladium-catalyzed coupling at C-3 or C-5 positions introduces aryl or heteroaryl groups (e.g., using aryl iodides and Pd(OAc)<sub>2</sub>) .

Modifications Enhancing Kinase Inhibition

-

Introducing substituents at the pyrimidine C-2 position (e.g., thiazole groups) improves CDK4/6 inhibitory activity. For example, adding a 4-methylthiazol-5-yl group increases binding affinity by 15-fold .

-

Example Derivative:

Structural Analogues and Their Activities

| Analogue | Modification | Biological Activity |

|---|---|---|

| 1-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | Pyrazole C-3 methyl | Reduced solubility, similar potency |

| 4-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine | Triazine core | Enhanced metabolic stability |

Mechanistic Insights

-

Nucleophilic Displacement: The piperidine amine acts as a nucleophile, attacking electrophilic centers (e.g., chloro-pyrimidines).

-

Cross-Coupling: Suzuki reactions proceed via oxidative addition of Pd(0) to the boronic acid, followed by transmetallation and reductive elimination .

Stability and Degradation Pathways

-

Hydrolysis: The trifluoromethyl group stabilizes the pyrimidine ring against acid hydrolysis.

-

Oxidation: Piperidine’s secondary amine undergoes slow oxidation to nitroxide radicals under strong oxidizers (e.g., H<sub>2</sub>O<sub>2</sub>).

Comparison with Similar Compounds

Pyrimidine Derivatives with Piperidine Linkers

5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine (915920-63-7) :

- Structural Differences : Lacks the pyrazole and trifluoromethyl groups present in the target compound. Instead, it has ethyl and methyl substituents directly on the pyrimidine ring.

- Implications : The absence of the trifluoromethyl group may reduce metabolic stability, while the simpler substitution pattern could lower molecular complexity and synthetic cost .

- {6-[4-(3-Cyclopropylmethyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine: Structural Differences: Replaces the pyrazole with a nitro group and introduces a sulfonylphenyl substituent. The piperidine is modified with an oxadiazole ring. However, the nitro group could introduce reactivity concerns .

Pyrazole-Containing Analogs

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine :

- Structural Differences : Uses a pyridazine ring instead of pyrimidine and incorporates dichlorophenyl and methoxyphenyl groups.

- Implications : The pyridazine core has distinct electronic properties (e.g., reduced aromaticity compared to pyrimidine), which may alter binding kinetics. The dichlorophenyl group could enhance hydrophobic interactions but increase toxicity risks .

- 2-(4-Chloro-2-methylphenyl)-6-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridin-3-amine: Structural Differences: Positions the trifluoromethyl group on a pyrazole-fused pyridine system rather than a pyrimidine.

Trifluoromethyl-Substituted Compounds

- 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (861409-87-2) :

- Structural Differences : Replaces the pyrazole with a cyclopropyl group and uses a piperazine linker instead of piperidin-4-amine.

- Implications : Piperazine offers greater polarity, which might improve aqueous solubility but reduce membrane permeability. The cyclopropyl group could stabilize the pyrimidine ring conformation .

Key Structural and Functional Trends

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for constructing the pyrazole-pyrimidine-piperidine scaffold in this compound?

- Methodological Answer : The core structure can be synthesized via multi-step reactions. For pyrazole formation, cyclization of hydrazine derivatives with β-keto esters is common. For pyrimidine rings, condensation reactions (e.g., using amidines or thioureas with α,β-unsaturated carbonyl compounds) are employed. The piperidine-4-amine moiety is often introduced via nucleophilic substitution or reductive amination. Ethanol reflux and crystallization from 95% ethanol are typical purification steps for intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ in piperidine-4-amine at ~3300 cm⁻¹, C=O/C=N in pyrimidine).

- NMR : ¹H NMR confirms substituent positions (e.g., trifluoromethyl protons at δ 7.5–8.5 ppm for pyrimidine; ethyl/methyl groups in pyrazole at δ 1.2–1.5 ppm). ¹³C NMR detects quaternary carbons in aromatic rings.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular N–H···N bonds in pyrimidine-piperidine systems) .

Q. How is the antimicrobial activity of this compound initially evaluated?

- Methodological Answer : In vitro assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar dilution or broth microdilution methods. Minimum inhibitory concentration (MIC) values are determined, with results compared to reference drugs like ciprofloxacin. Activity correlations with substituents (e.g., trifluoromethyl groups enhancing lipophilicity) are noted .

Advanced Research Questions

Q. How can low yields in the final coupling step (pyrimidine-piperidine linkage) be optimized?

- Methodological Answer :

- Reaction Solvent : Switch from ethanol to DMF or THF to improve solubility of aromatic intermediates.

- Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling if halogenated intermediates are involved.

- Temperature Control : Gradual heating (e.g., 60°C for 12 h) reduces side reactions like decomposition of trifluoromethyl groups .

Q. What strategies resolve enantiomeric impurities in the piperidine-4-amine moiety?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak® IA column with hexane:isopropanol mobile phase) separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation ensures stereochemical purity. X-ray data (e.g., Flack parameter analysis) confirms absolute configuration .

Q. How do structural modifications (e.g., substituent changes on pyrazole) affect bioactivity and pharmacokinetics?

- Methodological Answer :

- Pyrazole Substituents : Replace ethyl/methyl groups with bulkier tert-butyl to enhance metabolic stability.

- Piperidine Modifications : Introduce fluorine on piperidine to improve blood-brain barrier penetration.

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How should contradictory antimicrobial activity data across studies be analyzed?

- Methodological Answer :

- Purity Assessment : Verify compound purity via HPLC (>95%) to exclude impurities skewing results.

- Assay Variability : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar).

- Substituent Effects : Compare MIC trends with analogs (e.g., electron-withdrawing groups like CF₃ vs. electron-donating OCH₃) to identify SAR patterns .

Q. What computational methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.